molecular formula C11H11N3O3 B1411484 Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate CAS No. 2108826-65-7

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B1411484
CAS No.: 2108826-65-7
M. Wt: 233.22 g/mol
InChI Key: NIXRZXGYCOFXIV-UHFFFAOYSA-N
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Description

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways of other compounds. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by binding to their active sites and modulating their activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell proliferation by inhibiting the activity of enzymes involved in DNA replication and repair. This compound also impacts cell signaling pathways, such as the mitogen-activated protein kinase pathway, by modulating the activity of kinases. Furthermore, it influences gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to the active sites of enzymes, such as cytochrome P450 and kinases, inhibiting their activity. This inhibition leads to changes in metabolic pathways and cell signaling processes. Additionally, the compound can bind to transcription factors, altering their activity and leading to changes in gene expression. These molecular interactions result in the modulation of cellular processes such as proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These effects can persist even after the compound has degraded, indicating that its impact on cellular processes can be long-lasting .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity and modulate cell signaling pathways. At higher doses, the compound can exhibit toxic effects, including liver damage and alterations in blood chemistry. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then be further processed by other enzymes, such as glucuronosyltransferases, which facilitate their excretion from the body. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, the compound can interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production. The compound’s localization within these compartments can modulate its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of ethyl benzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with formic acid and acetic anhydride to yield the desired triazole compound . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated triazole derivatives, while reduction can produce amine-substituted triazoles

Scientific Research Applications

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate include other 1,2,4-triazole derivatives such as:

  • 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol
  • 1,2,4-Triazole-3-carboxylic acid
  • 1,2,4-Triazole-3-thione

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl ester and benzoate moieties enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(5-oxo-1H-1,2,4-triazol-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-10(15)8-4-3-5-9(6-8)14-7-12-13-11(14)16/h3-7H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXRZXGYCOFXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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